Esatenolol

概述

描述

艾司萘洛尔是一种主要用于治疗高血压和心脏相关胸痛的β受体阻滞剂。它是阿替洛尔的(S)-对映异构体,这意味着它是该化合物两种镜像形式之一。 像艾司萘洛尔这样的β受体阻滞剂通过阻断心脏中的β-肾上腺素能受体来起作用,从而降低心率和工作量 .

准备方法

合成路线和反应条件

艾司萘洛尔的合成涉及几个步骤。一种常用的方法是从乙酰胺与® -环氧氯丙烷在氢氧化钠或氢氧化锂存在下的缩合反应开始。该反应产生环氧丙烷和氯丙醇衍生物的混合物。 所需产物可以通过与异丙胺在甲醇中直接偶联获得,或者可以通过先使该混合物与氢氧化钠反应生成(S)-环氧丙烷,然后与异丙胺偶联获得 .

另一种方法涉及使用氟化铯在二甲基甲酰胺中使缩水甘油基甲磺酸酯与乙酰胺偶联。 该方法也生成所需的(S)-环氧丙烷衍生物,然后将其与异丙胺偶联 .

工业生产方法

艾司萘洛尔的工业生产通常涉及使用上述方法进行大规模合成。该工艺针对高产率和高纯度进行了优化,并仔细控制反应条件以确保生成所需的对映异构体。 最终产物使用色谱技术纯化以除去任何杂质 .

化学反应分析

反应类型

艾司萘洛尔经历了几种类型的化学反应,包括:

氧化: 艾司萘洛尔可以被氧化生成各种氧化产物。

还原: 还原反应可以将艾司萘洛尔转化为其相应的醇衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如氢化锂铝和硼氢化钠是常用的。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,艾司萘洛尔的氧化可以生成各种酮和醛衍生物,而还原可以生成醇衍生物 .

科学研究应用

艾司萘洛尔具有广泛的科学研究应用:

化学: 用作β-肾上腺素能受体相互作用研究的模型化合物,以及分析化学中的参考标准。

生物学: 研究其对细胞信号通路的影响及其在调节心脏功能中的作用。

医学: 用于临床研究以评估其治疗高血压、心绞痛和其他心血管疾病的疗效。

作用机制

艾司萘洛尔通过选择性地与心脏中的β-1肾上腺素能受体结合而发挥作用。这种结合阻断了肾上腺素和去甲肾上腺素等内源性儿茶酚胺的作用,导致心率和心肌收缩力下降。 心负荷的减少有助于降低血压并缓解与心绞痛相关的胸痛 .

与相似化合物的比较

相似化合物

阿替洛尔: 艾司萘洛尔是其(S)-对映异构体的消旋混合物。

美托洛尔: 另一种用于类似适应症的β-1选择性阻滞剂。

独特性

艾司萘洛尔在对β-1肾上腺素能受体的选择性高,这使其对存在于肺部和其他组织中的β-2受体的影响最小。 这种选择性降低了支气管痉挛等副作用的风险,使其成为患有呼吸系统疾病的患者更安全的选择 .

相似化合物的比较

Similar Compounds

Atenolol: The racemic mixture of which esatenolol is the (S)-enantiomer.

Metoprolol: Another beta-1 selective blocker used for similar indications.

Propranolol: A non-selective beta blocker used for a wider range of conditions, including anxiety and migraine prevention

Uniqueness

This compound is unique in its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity reduces the risk of side effects such as bronchospasm, making it a safer option for patients with respiratory conditions .

生物活性

Esatenolol is a selective beta-1 adrenergic antagonist, primarily used in the management of hypertension and certain cardiac conditions. Its mechanism of action involves blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac output and overall blood pressure. Recent studies have explored its broader biological activities, including potential effects on metabolic pathways and interactions with other therapeutic agents.

This compound's primary action is through the inhibition of beta-1 adrenergic receptors. This selectivity minimizes side effects associated with non-selective beta-blockers, such as bronchoconstriction. The compound has been shown to:

- Decrease heart rate : Reducing the frequency of cardiac contractions.

- Lower blood pressure : Through vasodilation and reduced cardiac output.

- Influence metabolic pathways : Emerging research suggests that this compound may interact with metabolic processes, particularly in the context of diabetes and obesity.

Case Study 1: Atenolol-Induced Sinus Node Dysfunction

A 65-year-old male patient experienced recurrent near-syncopal spells attributed to atenolol-induced sinus node dysfunction. His treatment regimen included increased doses of atenolol for hypertension, which led to significant bradycardia and hypotension. This case highlights the need for careful monitoring of heart rate and rhythm in patients receiving beta-blockers, especially at higher doses .

Case Study 2: Atenolol for Anxiety Disorders

In a preliminary study involving patients with anxiety disorders, 86% reported positive effects from atenolol treatment, with a significant number preferring it over propranolol. This suggests that this compound might have additional benefits beyond cardiovascular effects, potentially influencing psychological conditions .

Research Findings

Research has indicated various biological activities of this compound that extend beyond its cardiovascular applications:

- Metabolic Effects : A study indicated that increased exposure to atenolol could adversely affect fasting glucose levels in patients, suggesting a potential link between beta-blocker therapy and metabolic syndrome .

- Combination Therapy : A study demonstrated that combining atenolol with metformin enhanced the drug's efficacy against breast cancer cells by modulating pathways involved in angiogenesis and tumor growth .

Biological Activity Summary Table

属性

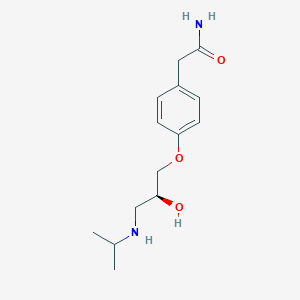

IUPAC Name |

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239405 | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-54-5 | |

| Record name | (-)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esatenolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esatenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Atenolol interact with its target and what are the downstream effects?

A1: (S)-Atenolol selectively binds to β1-adrenergic receptors, primarily found in the heart. [, , , ] This binding competitively inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. [, ] This antagonism leads to a decrease in heart rate and contractility, ultimately reducing blood pressure. [, , , , ]

Q2: Does (R)-Atenolol exhibit any β-blocking activity?

A2: Studies show that (R)-Atenolol does not contribute significantly to the β-blocking effect. [, ] While some research suggests minor blocking effects of (R)-Atenolol on vascular β2-adrenoceptors, it is (S)-Atenolol that primarily drives the therapeutic effect of the racemic drug. []

Q3: What is the molecular formula and weight of (S)-Atenolol?

A3: The molecular formula of (S)-Atenolol is C14H22N2O3, and its molecular weight is 266.338 g/mol. []

Q4: How is the chemical stability of the acetamido group in (S)-Atenolol?

A4: Research indicates that the acetamido group in (S)-Atenolol is relatively stable against dehydration but displays thermolability, particularly at high temperatures like those encountered in gas chromatography injection systems. []

Q5: What are the common approaches for the synthesis of enantiopure (S)-Atenolol?

A5:

Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases from Pseudomonas fluorescens, Candida antarctica, or Candida rugosa, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer largely untouched. [, , , , , , ] This process typically involves transesterification reactions with an acyl donor like vinyl acetate. [, , , , , , ]

Preferential Crystallization: This method involves manipulating the crystallization conditions of atenolol salts to preferentially crystallize the desired (S)-enantiomer. []* Chiral Synthesis from (S)-Epichlorohydrin: This approach utilizes (S)-Epichlorohydrin as a starting material for a multi-step synthesis of (S)-Atenolol. [, ]

Q6: What factors influence the enantioselectivity of lipase-catalyzed kinetic resolution of (S)-Atenolol?

A6: Several parameters play a crucial role, including:* Choice of Lipase: Different lipase sources exhibit varying enantioselectivities. [, , , , , ]* Reaction Medium: Organic solvents like tetrahydrofuran are often used, and the choice of solvent can impact both reaction rate and enantioselectivity. [, , ]* Temperature: Temperature significantly influences enzyme activity and selectivity. [, ]* Acyl Donor: The choice of acyl donor, often vinyl acetate, can affect the reaction kinetics and yield. [, , ]* Substrate Concentration and Molar Ratio: These factors can influence the reaction rate and enantiomeric excess. [, ]

Q7: Have there been any studies exploring the use of computational chemistry in optimizing the synthesis or understanding the activity of (S)-Atenolol?

A7: While the provided abstracts do not delve into specific computational studies on (S)-Atenolol, one study explores the use of molecular imprinting to create polymers with selective binding for (S)-Atenolol. [] This approach utilizes computational design principles to create polymers with cavities that specifically recognize and bind to the target molecule. []

Q8: How do structural modifications to the Atenolol molecule affect its β-blocking activity?

A8: The (S)-enantiomer is primarily responsible for β-blocking activity. [, ] Modifications to the aromatic ring, the side chain length, or the substituents on the nitrogen can significantly influence the drug's potency and selectivity for β1-adrenoceptors. [, , ]

Q9: What formulation strategies have been explored to improve the delivery of (S)-Atenolol?

A9: One study investigates the development of (S)-Atenolol floating sustained-release matrix tablets using polymers like hydroxypropyl methylcellulose and sodium bicarbonate. [] This approach aims to control the drug's release profile, potentially enhancing its therapeutic efficacy and minimizing side effects. []

Q10: How does the pharmacodynamic response differ between (S)-Atenolol and racemic Atenolol?

A11: Research shows that (S)-Atenolol alone can elicit the same blood pressure-lowering effect as the racemic mixture, confirming that (S)-Atenolol is the primary contributor to the drug's therapeutic effect. [, , ]

Q11: What model systems have been used to study the efficacy of (S)-Atenolol?

A12: Several studies use exercise tolerance tests in humans to assess the effects of (S)-Atenolol on heart rate and blood pressure. [, ] Animal models, particularly rats, are also employed in pharmacokinetic and pharmacodynamic studies. []

Q12: What analytical techniques are commonly employed for the separation and quantification of (S)-Atenolol?

A13:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or fluorescence detection, allows for the separation and quantification of (S)-Atenolol enantiomers in various matrices, including plasma, urine, and pharmaceutical formulations. [, , , , , , ] Chiral stationary phases, such as Chirex 3022 (S) or those based on α1-acid glycoprotein (AGP) or teicoplanin, are essential for enantiomeric separation. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is helpful in studying the thermal stability and potential degradation products of (S)-Atenolol. [] * Thin-Layer Chromatography (TLC): This method, while less common, has been explored for separating (S)-Atenolol enantiomers using molecularly imprinted chiral stationary phases. []

Q13: How is the chiral purity of (S)-Atenolol determined?

A14: Enantiomeric excess (ee) is a crucial measure of chiral purity, often determined using chiral HPLC methods. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。